Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, 3-Bromoimidazo[1,2-a]pyrazin-8-amine has emerged as a compound of interest, particularly in the context of drug discovery and development. The synthesis and application of imidazo[1,2-a]pyrazine derivatives have been explored in various studies, revealing their potential in treating a range of conditions, from cancer to cardiovascular diseases1 2 5 6.
In medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold is a key feature in many drugs, with various derivatives synthesized for their therapeutic potential. These compounds have been investigated for their antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties, among others3. The Groebke–Blackburn–Bienaymé multicomponent reaction has been utilized for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, highlighting the industrial applicability of this scaffold in drug synthesis4.
In cancer research, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated against A549 lung cancer cells. Some of these compounds have shown significant inhibitory effects on cell growth, with the potential to modulate autophagy5. The discovery of imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors also underscores the relevance of this scaffold in developing targeted therapies for oncological applications6.
The imidazo[1,2-a]pyrazine derivatives have also been explored for their analgesic activity, with some compounds exhibiting remarkable effects in mice. Additionally, these compounds have shown moderate hypotensive, bradycardiac, anti-inflammatory, and antiplatelet activities, suggesting their potential in cardiovascular therapy7.
The compound falls under the category of heterocyclic organic compounds, specifically those containing nitrogen in their ring structures. The molecular formula for 3-Bromoimidazo[1,2-a]pyrazin-8-amine is with a molecular weight of approximately 214.02 g/mol. The compound is cataloged in several chemical databases, including PubChem (CID 10398290) and BenchChem, where it is listed under various identifiers and structural representations .
The synthesis of 3-Bromoimidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Other synthetic routes may involve different bromination techniques or variations in reaction conditions to optimize yield and purity .
The molecular structure of 3-Bromoimidazo[1,2-a]pyrazin-8-amine can be described as follows:
The canonical SMILES notation for this compound is C1=CN2C(=CN=C2C(=O)N1)Br
, which provides insight into its connectivity and functional groups .
3-Bromoimidazo[1,2-a]pyrazin-8-amine is known for its reactivity in various chemical transformations:
The mechanism of action for compounds like 3-Bromoimidazo[1,2-a]pyrazin-8-amine typically involves interaction with specific biological targets such as receptors or enzymes.
Research indicates that derivatives of this compound may act as antagonists for adenosine receptors, particularly A2A receptors, which are implicated in various physiological processes including neurotransmission and immune response modulation. The binding affinity and selectivity can be influenced by substituents on the imidazo[1,2-a]pyrazine core .
The physical and chemical properties of 3-Bromoimidazo[1,2-a]pyrazin-8-amine include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .
3-Bromoimidazo[1,2-a]pyrazin-8-amine serves as a significant scaffold in drug discovery due to its potential therapeutic applications:
The molecular architecture of 3-Bromoimidazo[1,2-a]pyrazin-8-amine (CAS 117718-92-0) comprises a fused bicyclic heterocyclic system. The core structure integrates an imidazole ring condensed with a pyrazine ring, forming the imidazo[1,2-a]pyrazine scaffold. Key substituents include:
The molecular formula is C₆H₅BrN₄, with a molecular weight of 213.03 g/mol. Crystallographic data indicates a planar structure with conjugated π-electrons across both rings, facilitating electronic delocalization. The SMILES notation (NC₁=NC=CN₂C₁=NC=C₂Br) confirms the connectivity: the amine group attaches to C8 of the pyrazine ring, while bromine binds to C3 of the imidazole ring [3] [7]. Hydrogen-bonding capacity includes one donor (NH₂) and multiple heterocyclic nitrogen acceptors, influencing solubility and supramolecular assembly.
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₆H₅BrN₄ |
Molecular Weight | 213.03 g/mol |
SMILES String | NC₁=NC=CN₂C₁=NC=C₂Br |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 64.34 Ų |
The systematic IUPAC name 3-bromoimidazo[1,2-a]pyrazin-8-amine unambiguously defines the compound’s structure:
Isomeric complexity arises from three key factors:
Table 2: Common Isomers and Analogues
Compound | CAS Number | Molecular Formula |
---|---|---|
3-Bromoimidazo[1,2-a]pyrazin-8-amine | 117718-92-0 | C₆H₅BrN₄ |
2-Bromoimidazo[1,2-a]pyrazin-8-amine | Not Available | C₆H₅BrN₄ |
3-Bromoimidazo[1,2-a]pyridin-8-amine | 1232431-81-0 | C₇H₆BrN₃ |
3-Bromoimidazo[1,2-a]pyrazin-2-amine | Not Available | C₆H₅BrN₄ |
3-Bromoimidazo[1,2-a]pyrazin-8-amine exhibits distinct physicochemical and electronic properties compared to structurally related heterocycles:
Pyrazine vs. Pyridine Derivatives: Replacing the pyrazine ring with pyridine (as in 3-bromoimidazo[1,2-a]pyridin-8-amine, CAS 1232431-81-0) reduces nitrogen content, altering polarity and basicity. The pyrazine variant (C₆H₅BrN₄) has a higher nitrogen-to-carbon ratio than its pyridine analogue (C₇H₆BrN₃), enhancing hydrogen-bonding capacity (4 acceptors vs. 3) and polar surface area (64.34 Ų vs. 43.32 Ų) [2] [6] [8]. This difference impacts solubility and crystallinity.
Bromine Position Sensitivity: Moving bromine from C3 to C2 (e.g., 3-bromo vs. 2-bromo derivatives) redistributes electron density. C3-bromination deactivates the imidazole ring toward electrophilic attack but facilitates metal-catalyzed cross-coupling at C3. Conversely, C2-bromination may increase electrophilicity at adjacent positions [4].
Functional Group Interplay: The C8-amino group’s proximity to the pyrazine nitrogens creates a hydrogen-bonding motif absent in non-aminated analogues. Computational studies (e.g., LogP = 1.68 for the pyridine analogue vs. 1.22 estimated for pyrazine) suggest reduced lipophilicity in the pyrazine series due to additional nitrogen atoms [2] [5].
Table 3: Comparative Properties of Key Derivatives
Property | 3-Bromoimidazo[1,2-a]pyrazin-8-amine | 3-Bromoimidazo[1,2-a]pyridin-8-amine |
---|---|---|
Molecular Formula | C₆H₅BrN₄ | C₇H₆BrN₃ |
Molecular Weight | 213.03 g/mol | 212.05 g/mol |
Hydrogen Bond Acceptors | 4 | 3 |
Hydrogen Bond Donors | 1 | 1 |
Topological Polar Surface Area | 64.34 Ų | 43.32 Ų |
Calculated LogP | ~1.22 (Estimated) | 1.68 (Reported) |
Nitrogen Content | 26.29% | 19.81% |
This comparative profile underscores how strategic modifications to the heterocyclic core or substituent positions tune molecular properties for targeted applications in medicinal chemistry or materials science [3] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0